2-iodo-3-methyl-2-cyclohexen-1-one chemical properties and structure
2-iodo-3-methyl-2-cyclohexen-1-one chemical properties and structure
An In-depth Technical Guide on the Chemical Properties and Structure of 2-Iodo-3-methyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-3-methyl-2-cyclohexen-1-one is a highly functionalized synthetic intermediate of significant interest in modern organic chemistry. Its structure, featuring an α,β-unsaturated ketone in conjugation with a vinyl iodide, provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its structure, physicochemical properties, synthesis, and well-documented reactivity in palladium-catalyzed cross-coupling reactions. By synthesizing data from established literature and providing field-proven insights, this document serves as a technical resource for professionals leveraging this powerful reagent in research and development.
Molecular Structure and Physicochemical Properties
Structural and Electronic Analysis
The chemical identity of 2-iodo-3-methyl-2-cyclohexen-1-one is defined by a six-membered ring containing a ketone, a carbon-carbon double bond, a methyl substituent, and an iodine atom. The key functional groups—the α,β-unsaturated ketone and the vinyl iodide—are positioned for unique reactivity.
The conjugated enone system delocalizes electron density across the O=C-C=C framework, rendering the carbonyl carbon and the β-carbon (C4) electrophilic and susceptible to nucleophilic attack.[1] The vinyl iodide moiety (C-I bond at the C2 position) is a classic precursor for a variety of transition-metal-catalyzed cross-coupling reactions, where the carbon atom serves as an electrophilic partner after oxidative addition. This dual reactivity makes the molecule a powerful linchpin in convergent synthetic strategies.
Physicochemical Data
Quantitative data for this specific molecule is not extensively published. The following table consolidates known information about its precursor, 3-methyl-2-cyclohexen-1-one, and calculated values for the target compound.
| Property | Value | Source / Method |
| IUPAC Name | 2-iodo-3-methylcyclohex-2-en-1-one | Nomenclature |
| Molecular Formula | C₇H₉IO | Calculated |
| Molecular Weight | 236.05 g/mol | Calculated |
| CAS Number | Not assigned | --- |
| Precursor CAS Number | 1193-18-6 (for 3-methyl-2-cyclohexen-1-one) | [2] |
| Appearance | Expected to be a solid or oil | Inference[3] |
| Boiling Point (precursor) | 201-203 °C (for 3-methyl-2-cyclohexen-1-one) | [4] |
| Density (precursor) | 0.971 g/mL (for 3-methyl-2-cyclohexen-1-one) | [4] |
Synthesis and Purification
Retrosynthetic Approach
The most direct and logical synthetic route to 2-iodo-3-methyl-2-cyclohexen-1-one involves the α-iodination of the commercially available precursor, 3-methyl-2-cyclohexen-1-one.[2][5] This transformation targets the activated C2 position of the enone system.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Protocol: α-Iodination of an Enone
While a specific protocol for this exact molecule is not detailed in the provided search results, a standard and reliable method for the α-iodination of a cyclic enone can be adapted from established organic chemistry principles. This protocol is designed to be self-validating through careful monitoring and characterization.
Materials and Reagents:
-
3-methyl-2-cyclohexen-1-one
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Iodination: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DCM. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Causality: Pyridine acts as a base to facilitate the formation of the enolate or a related reactive species, which then attacks the electrophilic iodine. The slow addition at low temperature helps to control the reaction rate and minimize side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted iodine (indicated by the disappearance of the brown color). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[6]
Expected Spectroscopic Signatures:
-
¹H NMR: The characteristic singlet for the vinyl proton at C2 in the starting material (around 5.88 ppm)[5] will be absent in the product. The remaining protons on the cyclohexene ring (at C4, C5, C6) will show characteristic multiplets.
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¹³C NMR: A significant downfield shift is expected for the C2 carbon due to the attachment of the electronegative iodine atom. The C3 carbon will also be shifted.
-
IR Spectroscopy: The spectrum will be dominated by a strong absorption band for the conjugated C=O stretch (typically ~1670-1685 cm⁻¹) and the C=C stretch (~1600-1620 cm⁻¹).
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a prominent molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the exact mass of C₇H₉IO.
Chemical Reactivity and Synthetic Applications
Overview of Reactive Sites
The molecule's utility stems from its distinct reactive centers, which can often be addressed selectively under different reaction conditions.
Caption: Primary reactive centers of the title compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most well-documented application of 2-iodo-3-methyl-2-cyclohexen-1-one is as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the C2 position.[6] This reaction is a cornerstone of modern synthesis for creating complex biaryl structures or introducing alkyl/alkenyl groups.
Experimental Protocol: This protocol is adapted from a general procedure where 2-iodo-3-methyl-2-cyclohexen-1-one is a key reactant.[6]
-
Inert Atmosphere: To a reaction vessel, add an aryl boronic acid (1.0 eq), 2-iodo-3-methyl-2-cyclohexen-1-one (1.1 eq), and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add 1,4-dioxane as the solvent under a nitrogen atmosphere.
-
Degassing: Degas the resulting mixture and purge with nitrogen three times. Stir at room temperature for 10 minutes.
-
Causality: The degassing step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Base Addition: Add an aqueous solution of sodium carbonate (2 M, 3.0 eq) via syringe.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.
-
-
Heating: Heat the reaction mixture to 100 °C and stir overnight (approx. 10 hours).
-
Workup and Purification: Cool the reaction to room temperature, concentrate the solvent, and perform an aqueous workup followed by extraction with ethyl acetate. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by silica gel column filtration.[6]
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 2-iodo-3-methyl-2-cyclohexen-1-one. Therefore, a conservative approach to handling is mandatory, based on data from structurally related compounds.
-
2-Cyclohexen-1-one: Classified as a toxic and flammable liquid.[7][8]
-
2-Iodo-2-cyclohexen-1-one: Listed with hazard statements indicating it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]
Hazard Assessment: Based on these analogs, 2-iodo-3-methyl-2-cyclohexen-1-one should be handled as a toxic, skin/eye irritant, and potentially combustible compound. Organoiodides can be light-sensitive.
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator, to prevent degradation.[3] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Conclusion
2-Iodo-3-methyl-2-cyclohexen-1-one stands out as a potent and versatile intermediate for synthetic chemists. Its well-defined reactive sites allow for selective transformations, most notably the construction of carbon-carbon bonds via robust palladium-catalyzed cross-coupling reactions. While its synthesis is straightforward from a common precursor, the lack of specific safety data necessitates cautious handling in a controlled laboratory setting. This guide provides the foundational knowledge and practical protocols required for researchers to confidently and effectively utilize this valuable building block in the pursuit of novel chemical entities.
References
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2-Cyclohexen-1-one, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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2-Iodo-2-cyclohexen-1-one | C6H7IO | CID 11106935. (n.d.). PubChem. Retrieved from [Link]
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2-Hydroxy-3-methylcyclohex-2-en-1-one | C7H10O2. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... (2022, August 31). MDPI. Retrieved from [Link]
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2-Cyclohexen-1-one, 3-methyl- (Notes). (n.d.). NIST WebBook. Retrieved from [Link]
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ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one... (2025, August 06). ResearchGate. Retrieved from [Link]
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